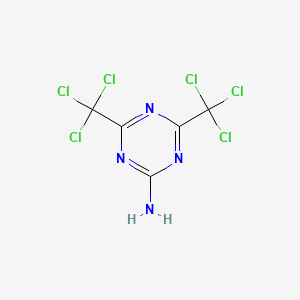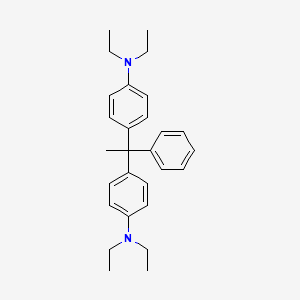
4,4'-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1-Phenylethane-1,1-diyl)bis(N,N-diethylaniline) is an organic compound characterized by its unique structure, which includes a phenylethane core and two N,N-diethylaniline groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline) typically involves the reaction of 4,4’-dihydroxybiphenyl with N,N-diethylaniline under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions include quinone derivatives, various amine derivatives, and substituted aromatic compounds.
Applications De Recherche Scientifique
4,4’-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4,4’-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline) exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(1-Phenylethylidene)bisphenol: Known for its use in polymer production and as a flame retardant.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Used in the synthesis of dyes and pigments.
4,4’-(Ethene-1,2-diyl)bis(N,N-diphenylaniline): Employed in organic electronics and as a semiconductor material.
Uniqueness
4,4’-(1-phenylethane-1,1-diyl)bis(N,N-diethylaniline) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
23308-44-3 |
|---|---|
Formule moléculaire |
C28H36N2 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
4-[1-[4-(diethylamino)phenyl]-1-phenylethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C28H36N2/c1-6-29(7-2)26-19-15-24(16-20-26)28(5,23-13-11-10-12-14-23)25-17-21-27(22-18-25)30(8-3)9-4/h10-22H,6-9H2,1-5H3 |
Clé InChI |
BKZSPCUFQFNUIM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(C)(C2=CC=CC=C2)C3=CC=C(C=C3)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



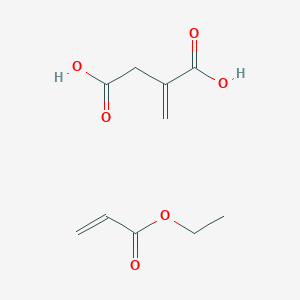
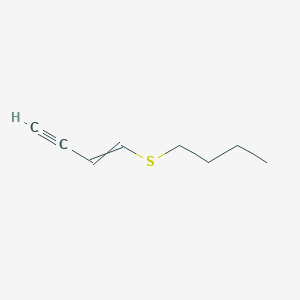
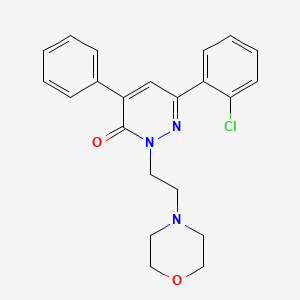
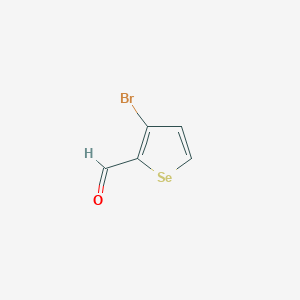
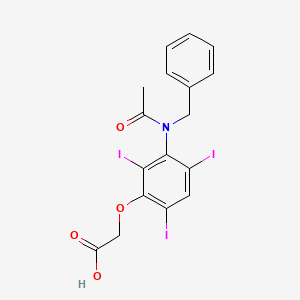
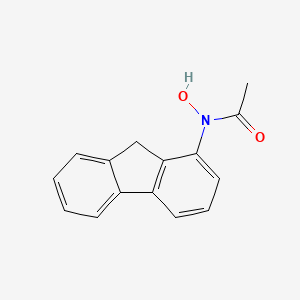
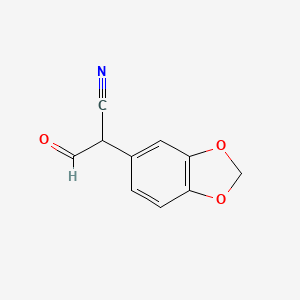
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
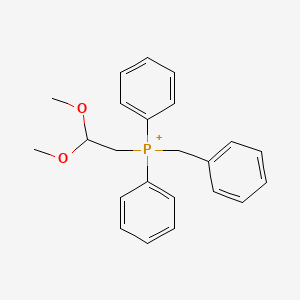
![4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14703885.png)
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
